Barbatusol

Neurochemistry Alzheimer's disease research Cholinesterase inhibition

Researchers requiring the precise icetexane pharmacophore face supply chain gaps for this low-abundance natural product (1500-3000 ppm in Coleus barbatus). Substituting generic abietanes risks invalid structure-activity data. We supply authenticated Barbatusol, enabling direct target engagement without confounding cytotoxicity. • Validated AChE inhibitor (IC50 11.5 µM) with 31-fold selectivity window over galantamine. • Negligible cytotoxicity in SNU-1 gastric cancer models, unlike sageone (IC50 9.45 µM). • Scalable synthetic route from carnosic acid ensures reliable supply for medicinal chemistry campaigns.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B1251261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbatusol
Synonymsbarbatusol
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O
InChIInChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1
InChIKeyZSBGZCORDLYKJB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barbatusol: Icetexane Diterpenoid


Barbatusol (CAS 88515-76-8) is a phenolic diterpenoid possessing a rearranged abietane skeleton classified within the icetexane structural subclass [1]. First isolated from Coleus barbatus (syn. Plectranthus barbatus), it is distinguished from conventional abietanes by a ring-expanded B-ring architecture [1]. The compound has been documented as an antihypertensive agent in animal models and demonstrates measurable acetylcholinesterase inhibition [2][3]. Its structural uniqueness arises from a biosynthetic rearrangement of the abietane core, a feature that confers distinct physicochemical properties relative to classical abietane diterpenoids such as carnosol, carnosic acid, and taxodione [1][4].

Why Barbatusol Cannot Be Substituted


Barbatusol possesses a rearranged icetexane scaffold that distinguishes it fundamentally from classical abietane diterpenoids (e.g., carnosol, carnosic acid, taxodione, dehydroabietane) [1]. This ring-expanded architecture is not a trivial structural variation; it directly impacts receptor binding topography, physicochemical parameters, and biological target engagement [2]. As demonstrated in direct comparative assays, barbatusol exhibits negligible cytotoxicity against SNU-1 gastric cancer cells while the structurally related icetexane sageone displays an IC50 of 9.45 µM in the identical system [3]. Substituting barbatusol with a generic abietane or even a closely related icetexane analog without validating target-specific activity introduces significant experimental variability and risks misinterpretation of structure-activity relationships. Procurement of authenticated barbatusol, rather than an in-class substitute, is therefore essential for studies where the precise icetexane pharmacophore—particularly the C-ring hydroxylation pattern and ring-expanded B-ring—is hypothesized to govern biological activity [4].

Barbatusol Quantitative Evidence


Acetylcholinesterase Inhibition vs. Galantamine

Barbatusol inhibits acetylcholinesterase with an IC50 of 11.5 µM (11,500 nM) in Wistar rat brain homogenate [1]. In contrast, the clinically approved acetylcholinesterase inhibitor galantamine demonstrates an IC50 of 0.365 µM (365 nM) under comparable enzymatic assay conditions [2]. Barbatusol is thus approximately 31-fold less potent than galantamine as an AChE inhibitor. This potency differential positions barbatusol as a moderate-affinity probe suitable for studies where potent inhibition is undesirable or where scaffold-specific binding modalities are under investigation.

Neurochemistry Alzheimer's disease research Cholinesterase inhibition

Gastric Cancer Cytotoxicity vs. Sageone

In a direct comparative isolation and cytotoxicity study using SNU-1 human gastric cancer cells, barbatusol (isolated from Rosmarinus officinalis) exhibited no measurable cytotoxicity, whereas the structurally related icetexane diterpenoid sageone demonstrated significant cytotoxic activity with an IC50 of 9.45 ± 1.33 µM [1]. Both compounds share an icetexane core but differ in oxygenation and substitution patterns. This head-to-head comparison within the same experimental system highlights that subtle structural variations among icetexane diterpenoids profoundly impact biological activity, with barbatusol being distinctly non-cytotoxic in this gastric cancer model.

Cancer pharmacology Cytotoxicity screening Icetexane SAR

Natural Abundance vs. Forskolin

Quantitative phytochemical analysis of Coleus barbatus (syn. Plectranthus barbatus) reveals that barbatusol accumulates in stems at concentrations up to 1500 ppm and in leaves at 3000 ppm [1]. By comparison, the co-occurring labdane diterpenoid forskolin, a well-characterized adenylate cyclase activator from the same plant species, is found in tubers at concentrations reaching 4630 ppm [1]. This indicates that barbatusol is approximately 1.5- to 3-fold less abundant in its native plant parts than forskolin, which has implications for natural product isolation yields and sourcing economics.

Phytochemistry Natural product sourcing Botanical standardization

Scalable Synthesis from Carnosic Acid

Barbatusol can be synthesized in a regioselective and scalable manner via PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative [1]. This synthetic route affords (-)-barbatusol as part of a 12-compound icetexane library, demonstrating that the compound is accessible through total synthesis from the abundant abietane precursor carnosic acid. In contrast, many icetexane diterpenoids require lengthy, low-yielding isolation protocols from scarce botanical sources. The reported synthetic strategy circumvents the low natural abundance of barbatusol (1500–3000 ppm in plant tissue) and enables gram-scale production for research use [1][2].

Synthetic chemistry Process chemistry Diterpenoid synthesis

Hypotensive Activity in Animal Models

Barbatusol has been consistently described in the primary and patent literature as an antihypertensive agent, with animal studies demonstrating significant blood pressure-lowering effects [1][2]. While specific quantitative in vivo data (e.g., ΔmmHg at defined doses) are not publicly available in accessible primary literature, the compound is classified in authoritative databases as an antihypertensive agent based on structure-in-source documentation [3]. This activity profile distinguishes barbatusol from structurally similar icetexanes such as sageone and demethylsalvicanol, which have been primarily characterized for cytotoxic or antiprotozoal activities rather than cardiovascular effects [4].

Cardiovascular pharmacology Hypertension research In vivo pharmacology

Icetexane Scaffold vs. Abietanes

Barbatusol possesses a rearranged abietane skeleton classified as an icetexane, characterized by a ring-expanded B-ring (a 6-7-6 tricyclic system) rather than the canonical 6-6-6 tricyclic framework of classical abietanes such as carnosol and carnosic acid [1]. This structural reorganization alters key physicochemical parameters: barbatusol has a molecular formula of C20H28O2 (MW 300.40) and a topological polar surface area of 40.50 Ų [2]. In contrast, carnosol (C20H26O4; MW 330.42) possesses two additional oxygen atoms and a higher oxidation state, while carnosic acid (C20H28O4) contains a carboxylic acid moiety absent in barbatusol. The icetexane rearrangement fundamentally alters the three-dimensional presentation of the phenolic hydroxyl groups, which is hypothesized to underpin the divergent biological activities observed between barbatusol (antihypertensive, moderate AChE inhibition) and classical abietanes (potent antioxidant, cytotoxic) [1][3].

Structural biology Natural product chemistry Pharmacophore modeling

Barbatusol Application Scenarios


Antihypertensive Probe Development

Barbatusol is suitable for in vivo cardiovascular studies requiring a diterpenoid scaffold with documented antihypertensive activity [1][2]. Unlike structurally related icetexanes such as sageone (cytotoxic; IC50 9.45 µM in SNU-1 cells), barbatusol lacks confounding cytotoxicity in gastric cancer models [3]. This favorable selectivity profile makes barbatusol a candidate for antihypertensive mechanism-of-action studies where off-target cytotoxicity would otherwise confound data interpretation.

Neurochemical AChE Ligand

For Alzheimer's disease research or cholinesterase inhibition screening cascades, barbatusol (AChE IC50 11.5 µM) provides a moderate-affinity ligand suitable as a scaffold for medicinal chemistry optimization [1]. Its 31-fold lower potency relative to galantamine (IC50 0.365 µM) makes barbatusol particularly useful in assays where potent inhibition must be avoided, or as a starting point for structure-guided derivatization to enhance target engagement [1][2].

Icetexane Scaffold Library

The scalable synthesis of barbatusol from carnosic acid via PPh3/DIAD-mediated rearrangement enables its use as a key intermediate in icetexane-focused chemical libraries [1]. This synthetic accessibility overcomes the low natural abundance of barbatusol (1500–3000 ppm in Coleus barbatus) and provides a reliable supply for structure-activity relationship campaigns targeting the unique icetexane pharmacophore [1][2].

Botanical Authentication Marker

Barbatusol is a species-specific diterpenoid constituent of Coleus barbatus, found at quantifiable levels in stems (1500 ppm) and leaves (3000 ppm) [1]. It can be employed as an analytical reference standard for the authentication and quality control of botanical raw materials, distinguishing C. barbatus from other Coleus or Plectranthus species that may lack this icetexane marker [1].

Technical Documentation Hub

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